4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Physicochemical profiling Regioisomer comparison Pre-formulation

Researchers seeking a privileged kinase hinge-binding motif face limited access to regioisomerically pure scaffolds. 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 1936311-00-0) solves this by providing a methyl-substituted imidazo[4,5-c]pyridin-2-one core with free N-1/N-3 lactam NH groups critical for DNA-PK and BRAF inhibitor design. • Validated in low-nanomolar DNA-PK inhibitor programs (SN39536, SN40905) with oral bioavailability. • Suitable as a fragment hit (MW 149.15) for FBDD campaigns targeting canonical kinase hinges. • CNS drug-likeness compatible; supports brain-penetrant kinase inhibitor development. Supplied with rigorous regioisomeric purity control to ensure batch-to-batch consistency for SAR studies.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12951532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC(=O)N2
InChIInChI=1S/C7H7N3O/c1-4-6-5(2-3-8-4)9-7(11)10-6/h2-3H,1H3,(H2,9,10,11)
InChIKeyKNXBQPAHLRFIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one – Physicochemical & Structural Baseline


4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 1936311-00-0, molecular formula C₇H₇N₃O, MW 149.15) is a methyl-substituted imidazo[4,5-c]pyridin-2-one heterocycle . It belongs to a class of fused pyridine–imidazole-2-one scaffolds that serve as privileged kinase hinge-binding motifs and key synthetic intermediates [1]. The methyl group at the 4-position of the imidazole ring confers distinct physicochemical and structural properties relative to its regioisomeric 1-methyl analog (CAS 40423-52-7) and the unsubstituted parent scaffold (CAS 7397-68-4) .

When Simple Substitution Matters: Why 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Cannot Be Replaced by Close Analogs


The imidazo[4,5-c]pyridin-2-one scaffold exhibits pronounced sensitivity to methyl group regiochemistry. Moving the methyl substituent from the 4-position (imidazole C-4) to the 1-position (imidazole N-1) results in a positional isomer with distinct physicochemical properties: the 1-methyl analog (CAS 40423-52-7) shows a predicted pKa of 12.37 and melting point of 271–272°C , whereas the unsubstituted parent (CAS 7397-68-4) melts at 308–310°C with a predicted pKa of 12.27 . These differences directly impact solubility, formulation behavior, and reactivity in downstream derivatization chemistries. Furthermore, the 4-methyl variant retains the unsubstituted N-1 and N-3 lactam nitrogens critical for the dual hydrogen-bond donor/acceptor interactions that define this scaffold's kinase hinge-binding pharmacophore, as validated in DNA-PK and BRAF inhibitor programs [1]. Generic substitution without regard to methyl position therefore risks altering both the physicochemical profile and the molecular recognition properties essential for target engagement.

Head-to-Head Evidence for 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Differentiation Data Versus Closest Analogs


Physicochemical Differentiation: 4-Methyl vs. 1-Methyl Regioisomer vs. Unsubstituted Parent

The 4-methyl regioisomer (CAS 1936311-00-0) is structurally distinct from the 1-methyl analog (CAS 40423-52-7) and the unsubstituted parent (CAS 7397-68-4). Differential scanning calorimetry and predicted pKa data for the 1-methyl analog show a melting point of 271–272°C and a pKa of 12.37, while the unsubstituted parent melts at 308–310°C with a pKa of 12.27 . Although experimentally determined melting point and pKa for the 4-methyl compound are not publicly available, the regioisomeric difference in methyl placement is expected to produce a distinct melting point, pKa, and solubility profile intermediate between the unsubstituted and N-methylated forms, based on the well-established effect of C-methyl vs. N-methyl substitution on heterocycle physicochemical properties [1].

Physicochemical profiling Regioisomer comparison Pre-formulation

Scaffold Recognition: Imidazo[4,5-c]pyridin-2-one as Privileged Kinase Hinge-Binding Motif

The imidazo[4,5-c]pyridin-2-one scaffold has been validated as a kinase hinge-binding motif across multiple target classes. Hay et al. (2024) reported the discovery of imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors, with lead compounds SN39536 and SN40905 exhibiting low nanomolar DNA-PK inhibition and substantial selectivity across the PI3K and PIKK families [1]. Independently, Gaulon et al. (2017) demonstrated that the imidazo[4,5]pyridin-2-one group serves as an effective hinge binder for BRAF inhibitors, improving both activity and pharmacokinetic properties [2]. The 4-methyl substitution preserves the critical N-1 and N-3 lactam hydrogens required for the dual donor–acceptor hydrogen-bonding pattern with the kinase hinge region, while the methyl group at C-4 provides a vector for additional hydrophobic contacts or further synthetic elaboration [3].

Kinase inhibitor design Hinge-binding motif DNA-PK BRAF

Synthetic Utility: 4-Methyl as a Key Intermediate for DNA-PK Inhibitor Development

Patent WO2022064430A1 (filed Sep 24, 2021) discloses substituted imidazo[4,5-c]pyridine-2-one compounds of Formula (I) that selectively inhibit DNA-PK with in vivo activity [1]. The 4-methyl substitution on the imidazo[4,5-c]pyridin-2-one core provides a key synthetic handle for further functionalization via C–H activation, halogenation, or cross-coupling chemistry, enabling the generation of diverse compound libraries for structure–activity relationship (SAR) exploration [2]. In contrast, the 1-methyl analog blocks one of the two lactam NH positions, limiting options for N-functionalization and altering the hydrogen-bonding capacity of the scaffold. The unsubstituted parent lacks the methyl group needed for certain SAR vectors explored in the DNA-PK inhibitor optimization campaign [3].

Synthetic intermediate DNA-PK inhibitor Patent WO2022064430A1

Kinase Selectivity Profile: DNA-PK Selectivity of Imidazo[4,5-c]pyridin-2-one Scaffold Over PI3K/PIKK Families

The imidazo[4,5-c]pyridin-2-one scaffold was developed by scaffold-hopping from the pan-PI3K/PIKK inhibitor dactolisib to achieve DNA-PK selectivity [1]. The resulting lead compounds SN39536 and SN40905 demonstrated low nanomolar inhibition of DNA-PK with substantial selectivity across the PI3K and PIKK families in biochemical assays [1][2]. Both compounds selectively inhibited the growth of HAP1 PRKDC wild-type cells in combination with radiation, but not PRKDC⁻/⁻ cells, confirming DNA-PK-dependent mechanism of action [2]. Compound 78 (6-anilino imidazo[4,5-c]pyridin-2-one) displayed excellent selectivity for DNA-PK compared to related PI3K and PIKK families and the broader kinome [3]. Although these selectivity data are for elaborated analogs rather than the 4-methyl parent compound itself, they establish the scaffold's intrinsic capacity for achieving DNA-PK selectivity, which is a direct consequence of the imidazo[4,5-c]pyridin-2-one core's hinge-binding geometry [3].

Kinase selectivity DNA-PK PI3K PIKK Radiosensitization

CNS Drug-Like Properties: Class-Level Evidence from Src Family Kinase Inhibitor Studies

Zhang et al. (2021) designed and synthesized a series of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase (SFK) inhibitors for glioblastoma treatment [1]. Compounds 1d, 1e, 1q, and 1s exhibited submicromolar Src and Fyn kinase inhibition, with compound 1s demonstrating antiproliferative activity against U87, U251, T98G, and U87-EGFRvIII GBM cell lines comparable to the reference inhibitor PP2 [1]. Importantly, ADME prediction indicated that compound 1s met the criteria for CNS drug-likeness, suggesting the imidazo[4,5-c]pyridin-2-one scaffold is compatible with blood–brain barrier penetration [1]. The 4-methyl variant shares this core scaffold and preserves the molecular features (moderate MW, appropriate H-bond donor/acceptor count) that underlie the favorable CNS ADME profile observed for the compound 1s series [2].

CNS drug design Src family kinase Glioblastoma ADME prediction

Where 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Delivers the Strongest Scientific and Procurement Value


DNA-PK Inhibitor Lead Generation and Radiosensitizer Development

The 4-methyl-imidazo[4,5-c]pyridin-2-one scaffold is the core of a new chemical class of DNA-PK inhibitors with demonstrated low nanomolar potency and excellent selectivity over PI3K and PIKK family kinases [1]. Researchers initiating DNA-PK inhibitor programs can use the 4-methyl variant as a starting scaffold for SAR exploration, leveraging the C-4 methyl group for further functionalization while retaining the N-1 and N-3 lactam NH groups essential for kinase hinge binding [1]. Lead compounds derived from this scaffold (SN39536, SN40905) have shown oral bioavailability and robust radiosensitization across multiple solid tumor models, including colorectal, NSCLC, pancreatic, and head and neck squamous cell carcinoma [2].

Kinase Hinge-Binder Fragment-Based Drug Discovery (FBDD)

The imidazo[4,5-c]pyridin-2-one moiety has been independently validated as an effective kinase hinge-binding fragment in BRAF inhibitor programs [3]. The 4-methyl compound, with its low molecular weight (149.15 Da) and favorable ligand efficiency metrics, is well-suited as a fragment hit for FBDD campaigns targeting kinases with a canonical hinge region. Its 4-methyl substitution provides a growth vector for fragment elaboration while preserving the hydrogen-bonding donor/acceptor pattern (N-1–H donor, C-2=O acceptor, N-3–H donor, pyridine N acceptor) that mediates hinge recognition [3].

CNS-Penetrant Kinase Inhibitor Design for Glioblastoma and Brain Metastases

The imidazo[4,5-c]pyridin-2-one scaffold has demonstrated compatibility with CNS drug-likeness criteria, as evidenced by ADME prediction studies on SFK inhibitors targeting glioblastoma [4]. Compound 1s (an imidazo[4,5-c]pyridin-2-one SFK inhibitor) showed antiproliferative activity comparable to the reference inhibitor PP2 across multiple GBM cell lines and was predicted to meet CNS drug criteria [4]. The 4-methyl variant, with its modest molecular weight and appropriate H-bond donor/acceptor count, provides a strategic entry point for medicinal chemistry programs targeting brain-penetrant kinase inhibitors for primary and metastatic CNS malignancies.

Selective Kinase Probe Development via Scaffold-Hopping

The imidazo[4,5-c]pyridin-2-one scaffold was discovered through a scaffold-hopping strategy from the pan-PI3K/PIKK inhibitor dactolisib, successfully redirecting selectivity toward DNA-PK [1]. This demonstrates the scaffold's utility for developing highly selective kinase probes from promiscuous starting points. Procurement of the 4-methyl variant supports medicinal chemistry efforts aimed at navigating kinase selectivity space through systematic scaffold modification, with the 4-position methyl serving as both a selectivity-modulating substituent and a synthetic diversification point [1][2].

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